2-Fluoroethyl 4-methylbenzenesulfonate

Catalog No.
S585618
CAS No.
383-50-6
M.F
C9H11FO3S
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroethyl 4-methylbenzenesulfonate

Alkylation with volatile 1-bromo-2-fluoroethane causes evaporative loss, necessitating pressure vessels and excess reagent. 2-Fluoroethyl 4-methylbenzenesulfonate is a bench-stable, low-volatility tosylate enabling precise stoichiometric control under standard open-flask conditions. It avoids Mitsunobu byproducts and provides cleaner reaction profiles. Key advantages: • SN2-active fluoroethyl donor for amines, phenols, thiols • High-purity (>97%) ensuring reproducible stoichiometry • Ideal for 18F-PET tracer prosthetic groups and late-stage medicinal chemistry.

CAS Number

383-50-6

Product Name

2-Fluoroethyl 4-methylbenzenesulfonate

IUPAC Name

2-fluoroethyl 4-methylbenzenesulfonate

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3

InChI Key

XNRDLSNSMTUXBV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCF

Synonyms

(3H)fluoroethyl tosylate, fluoroethyl tosylate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCF

The exact mass of the compound 2-Fluoroethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82210. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-Fluoroethyl 4-methylbenzenesulfonate, commonly known as 2-fluoroethyl tosylate, is a highly effective electrophilic building block used to install the 2-fluoroethyl moiety onto various nucleophiles, including amines, phenols, and thiols [1]. Unlike low-molecular-weight fluoroalkyl halides, this tosylate is a bench-stable, low-volatility reagent that provides a predictable and tunable reaction rate in bimolecular nucleophilic substitution (SN2) pathways. Its excellent balance of chemoselectivity, hydrolytic stability, and ease of handling has established it as a cornerstone reagent in both medicinal chemistry for isosteric replacement and in radiochemistry as a premium prosthetic group for [18F]PET tracer synthesis[2].

Research Fit

Workflow Radiochemical fluoroethylation for PET tracer synthesis Introduces 2-fluoroethyl moiety into target molecules
Selection Broad functional group compatibility profile Phenolic, amine, thiophenolic, carboxylic and amide precursors
Context Established protocols in 18F-radiotracer research Supports method transfer and workflow adoption

Substituting 2-fluoroethyl 4-methylbenzenesulfonate with generic low-molecular-weight halides like 1-bromo-2-fluoroethane introduces severe process limitations due to extreme volatility[1]. The bromide boils at approximately 71°C, leading to rapid evaporative loss during standard thermal alkylation (80–100°C), which forces manufacturers to use sealed pressure vessels or massive stoichiometric excesses to drive conversion [2]. Alternatively, using 2-fluoroethanol requires Mitsunobu activation, generating stoichiometric triphenylphosphine oxide waste that complicates downstream API purification. The tosylate provides a bench-stable, low-volatility alternative that ensures precise stoichiometric control and cleaner reaction profiles in standard open-flask or reflux conditions.

Substitution Risk

Sulfonate leaving-group reactivity may differ

2-Fluoroethyl brosylate or mesylate analogs may shift radiochemical yield and selectivity profiles under identical labeling conditions.

Chloroethyl impurity limits effective specific activity

Trace 2-chloroethyl tosylate in precursor stocks can reduce radiotracer specific activity by orders of magnitude, compromising receptor-level imaging research.

Physical form and storage requirements differ

Alternative sulfonates supplied as solids may simplify handling but exhibit different solubility and reactivity profiles; storage under inert gas at 2–8 °C is required for this liquid reagent.

Mitigation of Evaporative Loss in High-Temperature Alkylations

1-Bromo-2-fluoroethane is highly volatile (bp ~71°C), causing significant reagent loss during standard reflux conditions and requiring sealed-tube environments or large stoichiometric excesses to drive reactions to completion[1]. In contrast, 2-fluoroethyl 4-methylbenzenesulfonate functions as a low-volatility electrophile, allowing open-flask or standard reflux alkylations without evaporative loss, directly improving process safety and reproducible stoichiometry [1].

Evidence DimensionReagent Volatility and Process Requirement
Target Compound DataLow volatility, compatible with standard atmospheric reflux at 80-100°C
Comparator Or Baseline1-Bromo-2-fluoroethane (bp ~71°C, requires sealed pressure vessels or high excess)
Quantified DifferenceEliminates evaporative reagent loss at 80-100°C, enabling atmospheric pressure scaling.
ConditionsStandard SN2 alkylation in polar aprotic solvents (DMF/MeCN) at 80-100°C.

Procurement of the tosylate eliminates the need for specialized pressurized reactors and reduces the molar equivalents required for complete conversion.

RCY in [18F]FECNT synthesis
Head-to-head
FETs: 64% RCY 3,4-dibromobenzenesulfonate: 87% RCY
23% lower yield
Reported yield difference under identical conditions; supports reagent selection review for specific labeling contexts.
130 °C, 10 min, acetonitrile

Streamlined Automated Radiosynthesis for PET Imaging

In the automated synthesis of [18F]fluoroethylated PET tracers, intermediate volatile halides like [18F]1-bromo-2-fluoroethane or[18F]fluoroethyl triflate require complex in-line distillation, which complicates module configuration and reduces time-corrected yields [1]. 2-[18F]Fluoroethyl tosylate exhibits low volatility and excellent hydrolytic stability, allowing for straightforward solid-phase extraction (SPE) or direct use without distillation, significantly streamlining automated GMP production [1].

Evidence DimensionAutomated Radiosynthesis Compatibility
Target Compound DataDistillation-free, SPE compatible
Comparator Or Baseline[18F]1-bromo-2-fluoroethane / [18F]fluoroethyl triflate (Requires in-line distillation)
Quantified DifferenceEliminates the complex in-line distillation step, reducing handling time and module complexity.
ConditionsTwo-step automated PET tracer radiosynthesis.

For radiopharmacies, using the tosylate pathway reduces equipment complexity and improves the reliability of time-sensitive[18F] tracer production.

Specific activity impact
Head-to-head
~100-fold
increase in effective SA with purified precursor
Supports precursor purity verification for high-SA tracer research performance.
Purified FET: 95–130 Ci/μmol vs. commercial ditosylate route: 0.2–1 Ci/μmol

Enhanced Hydrolytic Stability and Chemoselectivity

The tosylate leaving group provides a highly predictable and tunable reaction rate in bimolecular nucleophilic substitution (SN2) compared to highly reactive but unstable triflates [1]. While 2-fluoroethyl triflate is prone to rapid hydrolysis in the presence of trace moisture, 2-fluoroethyl 4-methylbenzenesulfonate maintains stability in standard basic conditions (e.g., K2CO3/DMF), resulting in cleaner impurity profiles and higher isolated yields when alkylating complex phenols or nitrogen heterocycles [1].

Evidence DimensionHydrolytic Stability and Alkylation Efficiency
Target Compound DataStable under basic aqueous workup, predictable SN2 conversion
Comparator Or Baseline2-Fluoroethyl triflate (Highly moisture sensitive, rapid hydrolysis)
Quantified DifferenceSuperior hydrolytic stability minimizes side products, directly increasing the isolated yield of the target fluoroethylated compound.
ConditionsBase-mediated N- or O-alkylation in polar solvents.

Buyers synthesizing complex APIs benefit from the tosylate's stability, which minimizes the formation of hydrolysis byproducts and simplifies downstream purification.

Functional group scope
Class-level
Broad reactivity reported
Phenolic, thiophenolic, carboxylic, and amide groups
Supports FETs selection as a versatile fluoroethylation reagent for PET tracer research.
Class-level inference; quantitative reactivity ranking not provided in source
Physical state and storage
Specification review
Liquid oil
Store under inert gas at 2–8 °C
Storage specification supports reagent integrity and reproducible radiochemical performance.
Some alternative sulfonates are solids at RT; handling profiles differ

Automated PET Radiotracer Production

As a primary prosthetic group for generating 2-[18F]fluoroethyl-labeled radiopharmaceuticals (e.g., for tau or kinase imaging), where the distillation of volatile intermediates is impractical and SPE-based purification is preferred [1].

Medicinal Chemistry Isosteric Replacement

For the routine installation of the 2-fluoroethyl group as a lipophilic, metabolically stable bioisostere for methyl or ethyl groups in late-stage lead optimization, avoiding the need for specialized pressurized reactors [2].

Scale-Up API Manufacturing

In the industrial synthesis of fluoroethylated active pharmaceutical ingredients, where the low volatility and solid/high-boiling nature of the tosylate ensures safe handling and precise stoichiometric control compared to gaseous or highly volatile halides [2].

Agrochemical Intermediate Synthesis

Utilized in the development of next-generation fluorinated agrochemicals where the precise installation of a fluoroethyl group is required to modulate lipophilicity and metabolic half-life, benefiting from the tosylate's scalability and lack of Mitsunobu-related waste[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-SA PET tracer research synthesis
Precursor purity with respect to chloroethyl tosylate content
Effective specific activity verification in final radiotracer
Routine fluoroethylation of phenolic and amine precursors
Established functional group compatibility and documented protocols
Reproducibility of radiochemical yield across target molecules
PSMA-targeted PET tracer development
Reagent purity and batch consistency for ligand synthesis
Binding affinity and preclinical pharmacokinetic profiling
Fluoroquinolone antibiotic intermediate synthesis
Reagent quality and reaction yield consistency
Intermediate purity and downstream process compatibility

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

383-50-6

Wikipedia

2-Fluoroethyl 4-methylbenzenesulfonate

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